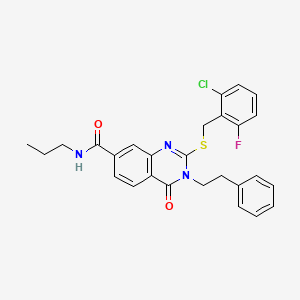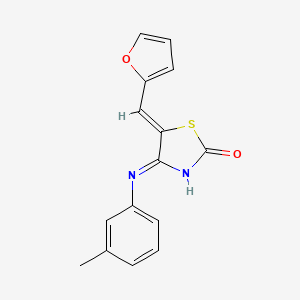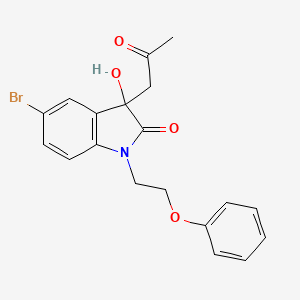
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone, also known as CBDM, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
科学研究应用
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have anti-inflammatory and anti-diabetic effects, making it a promising candidate for the treatment of these diseases.
作用机制
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain receptors involved in glucose metabolism. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have a range of biochemical and physiological effects in the body. Studies have shown that (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and regulate glucose metabolism. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.
实验室实验的优点和局限性
One of the main advantages of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is its potential as a therapeutic agent for the treatment of various diseases. Additionally, (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone. One area of interest is the development of more efficient synthesis methods for (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone, which could increase its availability for research and potential therapeutic use. Additionally, further studies are needed to fully elucidate the mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone and to determine its potential use in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone in humans, which is a necessary step before it can be used as a therapeutic agent.
合成方法
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with ethyl chloroacetate, followed by the reaction of the resulting product with hydrazine hydrate and naphthalene-1-carboxaldehyde. The final product is obtained through purification using column chromatography.
属性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(19-11-3-7-16-6-1-2-10-18(16)19)22-13-5-12-21(14-15-22)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABACFPRWZPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl}propanoate](/img/structure/B2870489.png)
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870490.png)

![(6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2870493.png)


![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2870496.png)


![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2870502.png)